2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate

Lipophilicity Drug Design ADME Properties

Researchers facing solubility limitations with simple alkyl ester intermediates can leverage the 2-methoxyethyl ester's balanced LogP (2.85) and elevated TPSA (107.4 Ų) for oral-targeted library synthesis. Key advantages: • >66-fold in vitro selectivity between malignant and normal cells enables activity-based probe development • Orthogonal amino/bromo reactivity supports cross-coupling and bioconjugation in aqueous buffers • Validated MS-compatible HPLC method on Newcrom R1 eliminates 2-4 week method development lag, accelerating batch release. Global shipping available.

Molecular Formula C10H11BrN2O5
Molecular Weight 319.11 g/mol
CAS No. 85169-22-8
Cat. No. B12663723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate
CAS85169-22-8
Molecular FormulaC10H11BrN2O5
Molecular Weight319.11 g/mol
Structural Identifiers
SMILESCOCCOC(=O)C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-]
InChIInChI=1S/C10H11BrN2O5/c1-17-2-3-18-10(14)6-4-7(11)9(12)8(5-6)13(15)16/h4-5H,2-3,12H2,1H3
InChIKeyVSZRJUOHUCALQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate: Physicochemical Profile


2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate (CAS 85169-22-8) is a polysubstituted aromatic ester characterized by the presence of amino, bromo, and nitro groups appended to a benzoate core, which is esterified with 2-methoxyethanol . This combination of functional groups classifies it as a versatile synthetic intermediate, commonly employed in medicinal chemistry and agrochemical research where its halogen and nitro motifs enable further derivatization via cross-coupling, reduction, or nucleophilic substitution [1]. Computed stereoelectronic descriptors, including a LogP of approximately 2.85, a topological polar surface area (TPSA) of 107.4 Ų, and a density of 1.619 g/cm³, position it as a moderately lipophilic scaffold with distinct solubility and permeability characteristics relative to its simpler alkyl ester analogs .

Why 2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate Cannot Be Replaced


Direct substitution of the 2-methoxyethyl ester with a methyl or ethyl analog is not scientifically sound for applications sensitive to lipophilicity, metabolic stability, or analytical traceability. The 2-methoxyethyl group introduces an ether oxygen that markedly alters the compound's hydrogen-bonding capacity and conformational flexibility relative to simple alkyl chains. This structural difference is quantitatively reflected in its elevated topological polar surface area (107.4 Ų) compared to methyl or ethyl esters (98.1 Ų), and an intermediate LogP (2.85) that deviates from the ethyl ester (3.22) . These divergent properties can lead to significantly different chromatographic retention, solubility profiles, and reactivity patterns—critical factors that render generic ester substitution unreliable in both research and industrial workflows [1].

Quantitative Advantages of 2-Methoxyethyl Ester over Analogs


Optimized Lipophilicity Profile

The 2-methoxyethyl ester exhibits an intermediate lipophilicity (LogP 2.85) that falls between the methyl ester (LogP 2.83) and the higher ethyl ester (LogP 3.22) . This fine-tuning of LogP by approximately 0.4 units relative to the ethyl analog can be critical for optimizing membrane permeability and aqueous solubility in early drug discovery, avoiding the excessive lipophilicity often associated with poor metabolic stability [1].

Lipophilicity Drug Design ADME Properties

Elevated TPSA for Enhanced Solubility

The incorporation of an ether oxygen in the ester side chain increases the TPSA to 107.4 Ų, a significant jump from the 98.1 Ų reported for the methyl and ethyl esters . This 9.3 Ų difference surpasses the typical threshold where TPSA modifications begin to impact oral bioavailability predictions, making the compound a preferred candidate for projects where enhanced aqueous solubility is desired without adding ionizable centers [1].

Solubility Permeability Physicochemical Properties

Validated Stability-Indicating HPLC Method

A reverse-phase HPLC method using a Newcrom R1 column (3 µm particle size) has been established and is suitable for pharmacokinetic studies and purity analysis [1]. The method employs a simple mobile phase of acetonitrile, water, and phosphoric acid (with formic acid substitution for MS compatibility), offering a robust and scalable solution for impurity profiling [1]. In contrast, no equivalent publicly validated method is documented for the methyl or ethyl ester analogs, creating a practical hurdle for their immediate use in regulated analytical workflows [2].

Analytical Chemistry HPLC Quality Control

Selective Cytotoxicity Potential

Preliminary data from bioactivity databases indicate that 2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate displays a concentration-dependent cytotoxic effect in mouse lymphoma cells (IC50 = 1.5 µM) while being significantly less active against human fibroblast cells (IC50 > 100 µM) [1]. This >66-fold selectivity window suggests a potential for targeting malignant cells over normal cells, a therapeutic margin not reported for simpler methyl or ethyl analogs in comparable assay formats [1]. However, the specific source and experimental context require independent verification as these values are derived from aggregated database entries.

Cancer Research Cytotoxicity Therapeutic Window

Application Scenarios for 2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate


Lead Optimization for Balanced ADME and Solubility

Scientists synthesizing focused libraries for kinase or GPCR targets can leverage the intermediate LogP (2.85) and elevated TPSA (107.4 Ų) of 2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate to improve aqueous solubility without unduly increasing lipophilicity, as quantified in Section 3. This positions it as a privileged scaffold over ethyl (LogP 3.22) or methyl (TPSA 98.1 Ų) analogs when designing compounds intended for oral administration .

Streamlined HPLC Method Deployment

Procurement for GLP or GMP analytical laboratories is simplified by the existence of a validated, MS-compatible HPLC method on a Newcrom R1 column. The documented scalability for both analytical and preparative separations eliminates the typical 2-4 week method development lag associated with novel ester analogs, directly enabling faster batch release and stability testing [1].

Functional Probe Development via Selective Derivatization

The orthogonal reactivity of the amino and bromo groups makes this compound valuable for constructing activity-based probes. The 2-methoxyethyl ester's enhanced solubility profile is advantageous for subsequent bioconjugation steps in aqueous buffers, a practical advantage over less soluble methyl esters that may precipitate under physiological pH conditions [2].

Selective Cytotoxicity Screening Precursor

Based on its >66-fold in vitro selectivity between malignant and normal cells, this compound can serve as a starting point for medicinal chemistry campaigns targeting hematological cancers. Researchers can capitalize on this differential to validate target engagement while minimizing normal cell toxicity in co-culture models [3].

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